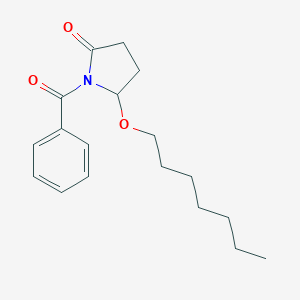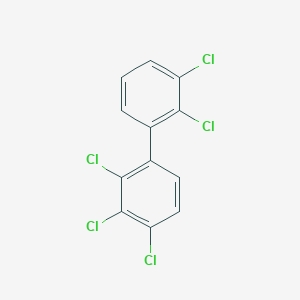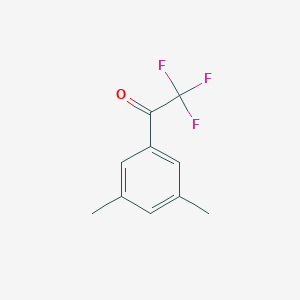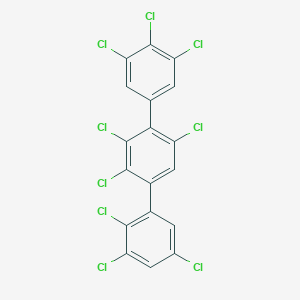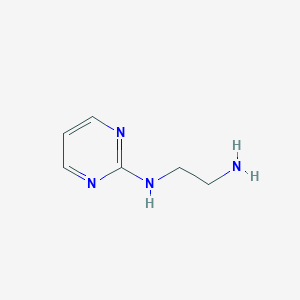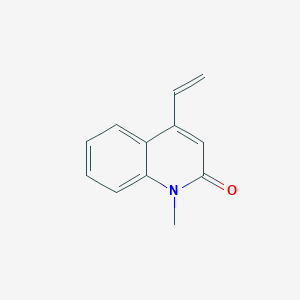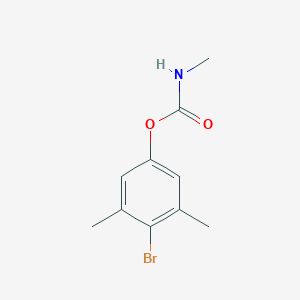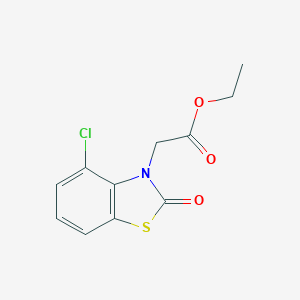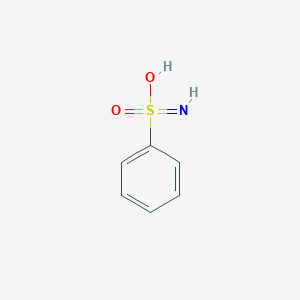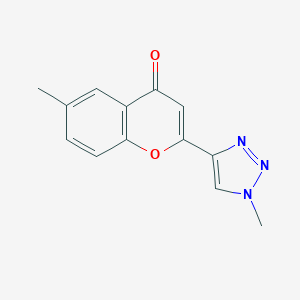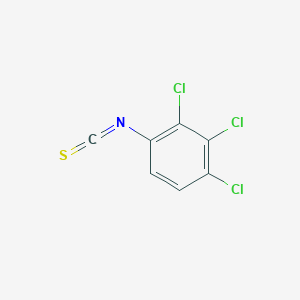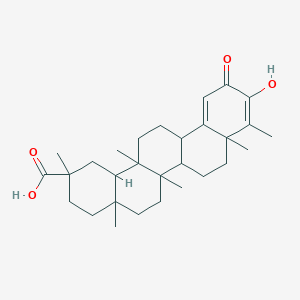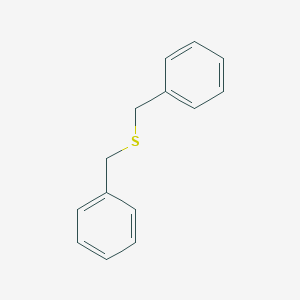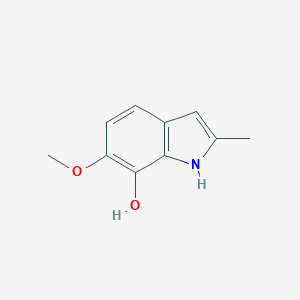
6-methoxy-2-methyl-1H-indol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-2-methyl-1H-indol-7-ol, also known as 6-MMI, is a naturally occurring indole alkaloid found in various plants such as the bark of Tabernaemontana divaricata, commonly known as crepe jasmine. It has been the subject of scientific research due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of 6-methoxy-2-methyl-1H-indol-7-ol is not fully understood, but it is believed to act on multiple targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
6-methoxy-2-methyl-1H-indol-7-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis, the formation of new blood vessels that supply nutrients to tumors. It also exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators. Furthermore, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 6-methoxy-2-methyl-1H-indol-7-ol in lab experiments is its natural occurrence, which makes it a potentially safer alternative to synthetic compounds. Additionally, its multiple targets of action make it a promising candidate for the treatment of various diseases. However, its limited availability and difficulty in synthesizing it in large quantities may pose a challenge for researchers.
Future Directions
Future research on 6-methoxy-2-methyl-1H-indol-7-ol should focus on its potential therapeutic applications in the treatment of various diseases. Studies should also investigate its mechanism of action in greater detail to fully understand its effects on different targets. Additionally, research should be conducted to optimize the synthesis method and improve the yield of 6-methoxy-2-methyl-1H-indol-7-ol to facilitate its use in lab experiments. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 6-methoxy-2-methyl-1H-indol-7-ol in humans.
Conclusion
In conclusion, 6-methoxy-2-methyl-1H-indol-7-ol is a naturally occurring indole alkaloid with potential therapeutic properties. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Future research should focus on its potential therapeutic applications, mechanism of action, and optimization of synthesis methods.
Synthesis Methods
The synthesis of 6-methoxy-2-methyl-1H-indol-7-ol can be achieved through a multistep process starting with the reaction of 2-methylindole with paraformaldehyde and formic acid to produce 6-methoxy-2-methyl-1-formylindole. This intermediate is then reduced using sodium borohydride to yield 6-methoxy-2-methyl-1H-indol-7-ol.
Scientific Research Applications
6-methoxy-2-methyl-1H-indol-7-ol has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that it exhibits anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
135855-29-7 |
|---|---|
Product Name |
6-methoxy-2-methyl-1H-indol-7-ol |
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
6-methoxy-2-methyl-1H-indol-7-ol |
InChI |
InChI=1S/C10H11NO2/c1-6-5-7-3-4-8(13-2)10(12)9(7)11-6/h3-5,11-12H,1-2H3 |
InChI Key |
JJMFXJDWWILGRF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1)C(=C(C=C2)OC)O |
Canonical SMILES |
CC1=CC2=C(N1)C(=C(C=C2)OC)O |
synonyms |
1H-Indol-7-ol,6-methoxy-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



